4-chloro-N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
“4-chloro-N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H15ClN2O3S .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of 4-Chlorobenzoyl chloride and 2,5-Dimethoxyaniline .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzamide core, which is substituted at the 4-position with a chlorine atom and at the N-position with a 5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl group .Scientific Research Applications
Anticancer Activity
Research into compounds containing thiadiazole scaffolds and benzamide groups, similar to 4-chloro-N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, has highlighted their significant anticancer potential. A study focused on the microwave-assisted synthesis of such compounds showed that they exhibit promising in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Some synthesized compounds displayed GI50 values comparable to the standard drug Adriamycin, indicating their effectiveness as anticancer agents. Additionally, a molecular docking study suggested a potential mechanism of action, and ADMET properties analysis predicted good oral drug-like behavior (Tiwari et al., 2017).
Nematocidal Activity
Further research on the applications of similar compounds has shown their effectiveness in the realm of pest control, particularly against nematodes. Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have been synthesized and evaluated for their nematocidal activities. Some of these compounds exhibited significant activity against Bursaphelenchus xylophilus, a pest causing severe damage to pine trees. The mortality rates achieved by these compounds were much higher than those of the commercial seed coating agent Tioxazafen, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).
Antimicrobial Activity
Compounds featuring 1,3,4-thiadiazole units have also been explored for their antimicrobial properties. One study synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Sah et al., 2014).
Properties
IUPAC Name |
4-chloro-N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S2/c1-27-13-7-8-15(28-2)14(9-13)21-16(25)10-29-19-24-23-18(30-19)22-17(26)11-3-5-12(20)6-4-11/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKGKPJKNDQOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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